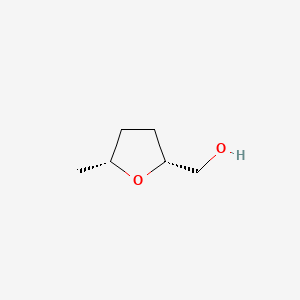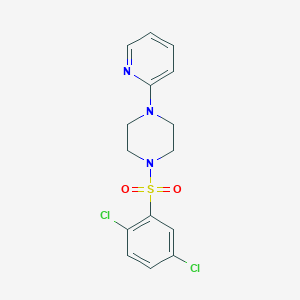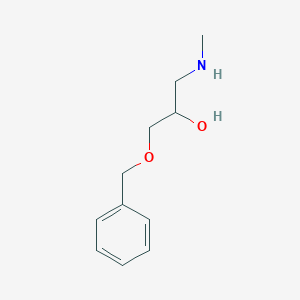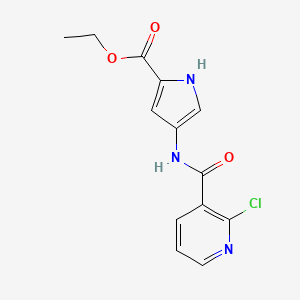![molecular formula C13H17NO5 B2448393 N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1334369-16-2](/img/structure/B2448393.png)
N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-3-methoxy-2-methylpropyl)benzo[d][1,3]dioxole-5-carboxamide, also known as BMDO, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BMDO is a small molecule that belongs to the class of benzo[d][1,3]dioxole derivatives, which have been found to possess various biological activities such as anticancer, antiviral, and anti-inflammatory properties.
科学的研究の応用
Pharmacokinetics and Drug Metabolism
Research into compounds with similar chemical structures often focuses on understanding their pharmacokinetics and metabolism within the human body. For instance, studies on drugs like meloxicam reveal insights into how such compounds are metabolized and excreted, highlighting the importance of understanding metabolic pathways and elimination processes for drug development and safety assessments (Schmid et al., 1995).
Diagnostic Imaging
Compounds labeled with radioactive isotopes are frequently investigated for their potential in diagnostic imaging. For example, radiolabeled benzamides have been explored for their ability to detect melanoma metastases, utilizing their selective uptake in certain tumor cells (Maffioli et al., 1994). This demonstrates the application of chemical compounds in enhancing imaging techniques for cancer diagnosis.
Receptor Binding Studies
Compounds are also studied for their binding affinity to specific receptors, which can elucidate their therapeutic potential or psychoactive effects. For example, research on benzodiazepines and their receptor occupancy provides valuable information on how these drugs exert their effects on the central nervous system (Rabiner et al., 2002). Such studies can inform the development of new therapeutics targeting specific receptors.
Novel Therapeutic Applications
Research into novel compounds often aims to discover or engineer new therapeutics for treating various conditions. For instance, studies on novel antibiotics like GSK2251052 demonstrate the process of identifying new drugs capable of combating resistant bacterial infections (Bowers et al., 2013). Understanding the pharmacological properties and therapeutic potential of new compounds is crucial for drug development.
特性
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(16,7-17-2)6-14-12(15)9-3-4-10-11(5-9)19-8-18-10/h3-5,16H,6-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSPURVXXKSRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)

![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)

![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)
![1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2448322.png)
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)


![1-(4-chlorophenyl)-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2448331.png)